2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an ethoxyphenyl group, a thiazol-2-yloxy group, and an acetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-ethoxyphenylacetic acid: This can be achieved through the ethylation of phenylacetic acid using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-ethoxyphenylacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 4-(thiazol-2-yloxy)benzylamine: This intermediate is prepared by reacting 2-mercaptothiazole with 4-chlorobenzylamine in the presence of a base like sodium hydroxide.
Coupling Reaction: Finally, the 4-ethoxyphenylacetyl chloride is reacted with 4-(thiazol-2-yloxy)benzylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The thiazol-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The thiazole ring and acetamide moiety are often crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-ethoxyphenyl)-1,3-thiazole: Shares the ethoxyphenyl and thiazole groups but lacks the acetamide moiety.
N-(4-(thiazol-2-yloxy)benzyl)acetamide: Similar structure but without the ethoxyphenyl group.
Uniqueness
2-(4-ethoxyphenyl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-2-24-17-7-3-15(4-8-17)13-19(23)22-14-16-5-9-18(10-6-16)25-20-21-11-12-26-20/h3-12H,2,13-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYDZIXIVNBDDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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